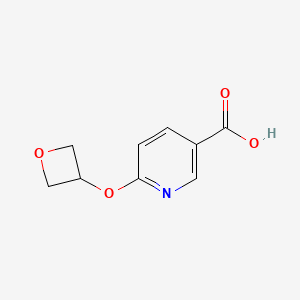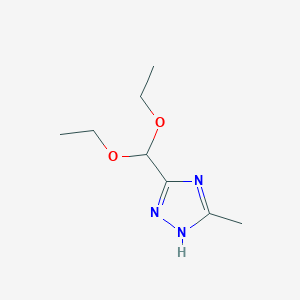
3-(Diethoxymethyl)-5-methyl-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(ジエトキシメチル)-5-メチル-4H-1,2,4-トリアゾールは、トリアゾール環にジエトキシメチル基とメチル基が置換された複素環式有機化合物です。
合成法
合成経路と反応条件
3-(ジエトキシメチル)-5-メチル-4H-1,2,4-トリアゾールの合成は、通常、適切な前駆体を制御された条件下で反応させることから始まります。一般的な方法の1つは、5-メチル-1H-1,2,4-トリアゾール-3-カルバルデヒドを、酸触媒の存在下でジエチルオルトギ酸と反応させることです。この反応は還流条件下で行われ、生成物は再結晶またはクロマトグラフィーによって精製されます。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用されますが、より大規模なスケールで行われます。連続フローリアクターや自動化システムを使用することで、生産プロセスの効率と収率を高めることができます。さらに、温度、圧力、触媒濃度などの反応条件を最適化することは、大規模合成にとって重要です。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethoxymethyl)-5-methyl-4H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carbaldehyde with diethyl orthoformate in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
反応の種類
3-(ジエトキシメチル)-5-メチル-4H-1,2,4-トリアゾールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は酸化されて対応する酸化物を生成することができます。
還元: 還元反応によって、この化合物のさまざまな還元体が生成される可能性があります。
置換: 適切な条件下で、ジエトキシメチル基は他の官能基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤がしばしば使用されます。
置換: 置換反応には、ハロゲンや有機金属化合物などの試薬が関与する可能性があります。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によりトリアゾール酸化物が生成される可能性があり、置換反応によりさまざまな官能基化トリアゾールが生成される可能性があります。
科学研究における用途
3-(ジエトキシメチル)-5-メチル-4H-1,2,4-トリアゾールは、科学研究でさまざまな用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、抗菌活性や抗真菌活性など、潜在的な生物活性について研究されています。
医学: 製薬中間体としての可能性を探索するための研究が進行中です。
産業: ポリマーやコーティングなど、特定の性質を持つ新しい材料の開発に使用されています。
科学的研究の応用
3-(Diethoxymethyl)-5-methyl-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
3-(ジエトキシメチル)-5-メチル-4H-1,2,4-トリアゾールが効果を発揮するメカニズムには、分子標的と経路との相互作用が関与しています。トリアゾール環は、さまざまな酵素や受容体と相互作用し、それらの活性を阻害したり調節したりする可能性があります。ジエトキシメチル基は、化合物の溶解性とバイオアベイラビリティを高め、生物学的標的との相互作用を促進する可能性があります。
類似化合物との比較
類似化合物
- 3-(メトキシメチル)-5-メチル-4H-1,2,4-トリアゾール
- 3-(エトキシメチル)-5-メチル-4H-1,2,4-トリアゾール
- 3-(プロポキシメチル)-5-メチル-4H-1,2,4-トリアゾール
独自性
3-(ジエトキシメチル)-5-メチル-4H-1,2,4-トリアゾールは、ジエトキシメチル基の存在により、その化学反応性と生物活性に影響を与える可能性があるため、ユニークです。この官能基は、化合物の溶解性を高め、その類似体と比較して、さまざまな用途での使用を容易にする可能性があります。
特性
分子式 |
C8H15N3O2 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
3-(diethoxymethyl)-5-methyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C8H15N3O2/c1-4-12-8(13-5-2)7-9-6(3)10-11-7/h8H,4-5H2,1-3H3,(H,9,10,11) |
InChIキー |
UJSZSGOKYFOXKN-UHFFFAOYSA-N |
正規SMILES |
CCOC(C1=NNC(=N1)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11716895.png)
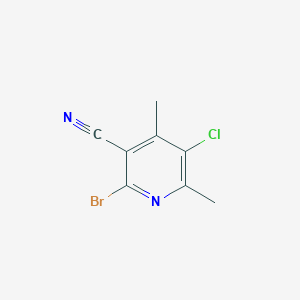

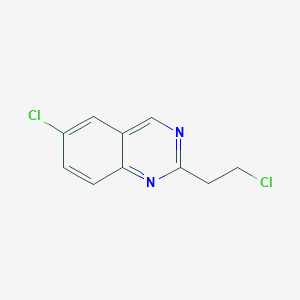
![[(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea](/img/structure/B11716924.png)
![1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-p-tolyl-thioureido)-ethyl]-urea](/img/structure/B11716927.png)
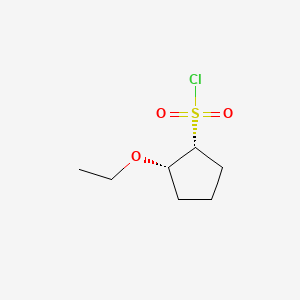
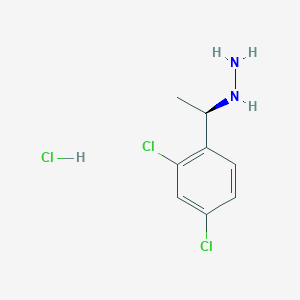

![N-[4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]acetamide](/img/structure/B11716955.png)
![(1R,5R)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B11716956.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid](/img/structure/B11716963.png)
